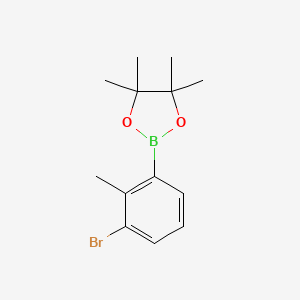

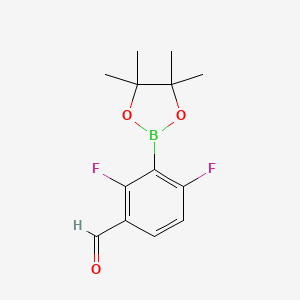

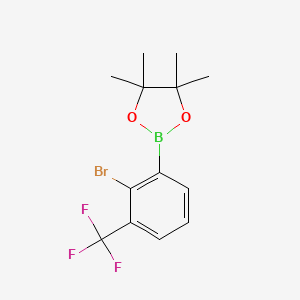

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester

Übersicht

Beschreibung

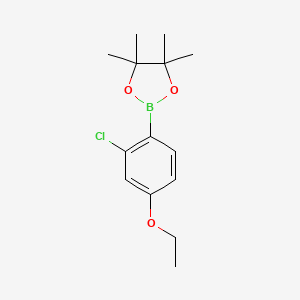

2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(2-bromo-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 350.97 .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, boronic acids and their derivatives are often used in Suzuki-Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

As mentioned earlier, boronic acids and their derivatives, such as this compound, are often used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical and Chemical Properties Analysis

The compound has a molecular weight of 350.97 . Other physical and chemical properties such as boiling point and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Modification

One study reports on the alternating intramolecular and intermolecular catalyst-transfer Suzuki-Miyaura Condensation Polymerization for synthesizing boronate-terminated π-conjugated polymers using excess dibromo monomers. This approach yields high-molecular-weight polymers with boronic acid (ester) moieties at both ends, which can be further converted to various functional groups, demonstrating the versatility of boronic acid pinacol esters in polymer science (Nojima et al., 2016).

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit long-lived room-temperature phosphorescence in solid state, challenging the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups. This finding opens up new avenues for using simple arylboronic esters in the design of organic phosphorescent materials (Shoji et al., 2017).

Catalysis and Organic Synthesis

The heterogeneously catalyzed synthesis of boronic acid pinacol esters from aryl halides using a SiliaCat diphenylphosphine palladium(II) catalyst demonstrates a selective and scalable route to boronic acid pinacol esters, highlighting their significance in organic synthesis and catalysis (Pandarus et al., 2014).

Hydrolysis Studies

Investigation into the hydrolysis of phenylboronic pinacol esters at physiological pH underlines the stability concerns of these compounds in aqueous environments, which is crucial for their application in drug design and drug delivery systems (Achilli et al., 2013).

Trifluoromethylation and Drug Molecule Modification

Copper-catalyzed trifluoromethylation of (hetero)aryl boronic acid pinacol esters for preparing trifluoromethylated (hetero)arenes showcases an efficient method compatible with a wide range of functional groups, including application to drug and OLED molecules, indicating the pivotal role of these esters in medicinal chemistry and materials science (Liu et al., 2023).

Wirkmechanismus

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-3-trifluoromethylphenylboronic acid pinacol ester . For instance, the pH of the environment can affect the formation of the reversible covalent bonds between the boronic acid ester and its targets.

Zukünftige Richtungen

While specific future directions for this compound were not found in the search results, boronic acids and their derivatives continue to be a focus of research due to their utility in various chemical reactions, including Suzuki-Miyaura coupling . This suggests that new applications and synthesis methods for these compounds may be developed in the future.

Eigenschaften

IUPAC Name |

2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrF3O2/c1-11(2)12(3,4)20-14(19-11)9-7-5-6-8(10(9)15)13(16,17)18/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUZBJPSTPAOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101135669 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-56-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101135669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.